REACTION_CXSMILES
|
[OH-].[Na+].I[CH2:4][CH2:5][CH2:6][CH3:7].[C:8]1([CH3:20])[CH:13]=[CH:12][C:11]([S:14]([CH2:17][N+:18]#[C-:19])(=[O:16])=[O:15])=[CH:10][CH:9]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O>[N+:18]([CH:17]([S:14]([C:11]1[CH:10]=[CH:9][C:8]([CH3:20])=[CH:13][CH:12]=1)(=[O:15])=[O:16])[CH2:4][CH2:5][CH2:6][CH3:7])#[C-:19] |f:0.1,4.5|
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
110.5 g
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, ethyl acetate/hexanes=1:3)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](#[C-])C(CCCC)S(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |